Mth-DL-hydroxy proline
CAS No.: 104809-12-3
Cat. No.: VC0025485
Molecular Formula: C9H15N3O4S
Molecular Weight: 261.296
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104809-12-3 |
---|---|
Molecular Formula | C9H15N3O4S |
Molecular Weight | 261.296 |
IUPAC Name | 4-hydroxypyrrolidine-2-carboxylic acid;1-methyl-2-sulfanylideneimidazolidin-4-one |
Standard InChI | InChI=1S/C5H9NO3.C4H6N2OS/c7-3-1-4(5(8)9)6-2-3;1-6-2-3(7)5-4(6)8/h3-4,6-7H,1-2H2,(H,8,9);2H2,1H3,(H,5,7,8) |
Standard InChI Key | CKLLMZRREKSAKB-UHFFFAOYSA-N |
SMILES | CN1CC(=O)NC1=S.C1C(CNC1C(=O)O)O |
Introduction
Chemical Properties and Structure of Mth-DL-hydroxy proline
Mth-DL-hydroxy proline is a specialized form of hydroxyproline with the chemical formula C9H15N3O4S and a molecular weight of 261.296 g/mol. The compound's IUPAC name is 4-hydroxypyrrolidine-2-carboxylic acid;1-methyl-2-sulfanylideneimidazolidin-4-one, which reveals its structural complexity. The "DL" prefix indicates that this compound exists as a mixture of D and L stereoisomers of hydroxyproline, while the "Mth" likely refers to a methyl group modification.
The structure of Mth-DL-hydroxy proline is based on the fundamental hydroxyproline molecule, which itself is a modified form of proline. While proline contains a pyrrolidine ring structure with a secondary amino group (imine), making it an imino acid rather than a traditional amino acid, hydroxyproline features an additional hydroxyl group on the pyrrolidine ring . The Mth-DL version additionally incorporates a methyl-sulfanylideneimidazolidin group that modifies its biochemical properties.
Table 1: Chemical Properties of Mth-DL-hydroxy proline
Property | Value |
---|---|
CAS Number | 104809-12-3 |
Product Name | Mth-DL-hydroxy proline |
Molecular Formula | C9H15N3O4S |
Molecular Weight | 261.296 g/mol |
IUPAC Name | 4-hydroxypyrrolidine-2-carboxylic acid;1-methyl-2-sulfanylideneimidazolidin-4-one |
Metabolism and Catabolism Pathways
The metabolism of hydroxyproline, which provides a framework for understanding potential metabolic pathways of Mth-DL-hydroxy proline, involves specific enzymatic processes. Following collagen degradation, hydroxyproline is released through the action of matrix metalloproteinases and ultimately by the enzyme prolidase (PEPD), which specifically cleaves dipeptides with C-terminal proline or hydroxyproline .
In bacterial systems like Sinorhizobium meliloti, the catabolism of hydroxyproline involves specialized enzyme systems encoded by the hyp gene cluster . The process includes initial transport into the cell, followed by oxidation and conversion through several intermediates. Interestingly, this bacterial system also demonstrates the ability to metabolize D-proline through conversion to L-proline via a specific pathway involving pyrroline-2-carboxylate as an intermediate .
The catabolism pathway in vertebrates involves a cascade of reactions producing intermediates including glyoxylate and hydrogen peroxide, which must be rapidly converted to prevent cellular damage . This necessity has led to the compartmentalization of hydroxyproline catabolic enzymes primarily in mitochondria and peroxisomes, with specific distribution patterns varying among species based on dietary habits .
Method | Sensitivity | Key Features |
---|---|---|
Colorimetric Assays | Moderate | Widely accessible, less equipment-intensive |
LC-MS | High (down to 35 ng/ml) | Uses selected ion monitoring (SIM) at m/z 173.0 |
Biomedical Significance and Pathological Implications
Hydroxyproline serves as an important biomarker in various medical contexts. Elevated levels of hydroxyproline in plasma and urine can indicate increased collagen degradation or synthesis, making it a valuable diagnostic marker for fibrosis. Research has shown that hydroxyproline concentrations in tissues like lung and liver correlate with the extent of fibrosis in animal models.
Disturbances in hydroxyproline metabolism can lead to serious pathological conditions. One significant example is primary hyperoxaluria, a severe inherited disorder resulting from genetic aberrations affecting hydroxyproline catabolism . This condition is characterized by the accumulation of glyoxylate and its conversion to oxalate. Since calcium oxalate is insoluble, it forms crystals that can cause progressive kidney damage .
Recent therapeutic advances for primary hyperoxaluria type 1 have included substrate reduction therapy using small interference RNA, representing a significant breakthrough in treatment options for this previously nearly incurable condition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume